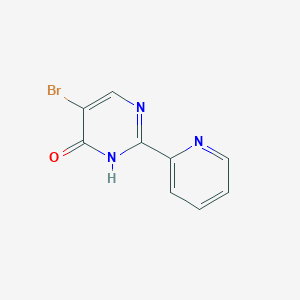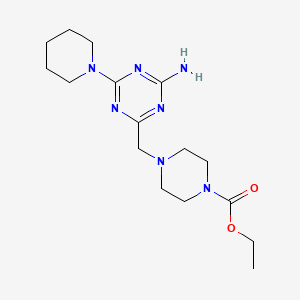
rel-(R,S)-4,4'-DiBenzyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features two oxazole rings connected by a tetrahydro bridge, with benzyl groups attached to the 4 and 4’ positions. The “rel-(R,S)” notation indicates the relative configuration of the chiral centers in the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the oxazole rings. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate cyclization.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxazole rings to more saturated structures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Saturated tetrahydrooxazole derivatives.
Substitution: Benzyl-substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.
Medicine: In medicine, rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is investigated for its potential therapeutic properties. Researchers are exploring its use as a scaffold for drug development, particularly in the design of chiral drugs with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4,4’-DiBenzyl-2,2’-bioxazole: Lacks the tetrahydro bridge, resulting in different chemical properties.
4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole (S,S): A stereoisomer with different chiral centers, leading to distinct biological activity.
4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole (R,R): Another stereoisomer with unique properties.
Uniqueness: rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H20N2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18+ |
InChI-Schlüssel |
OIEQQWQZUYZCRJ-HDICACEKSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)


![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)





